2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide
CAS No.:
Cat. No.: VC17643071
Molecular Formula: C12H24N2O
Molecular Weight: 212.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24N2O |
|---|---|
| Molecular Weight | 212.33 g/mol |
| IUPAC Name | 2,3-dimethyl-N-(2-pyrrolidin-3-ylethyl)butanamide |
| Standard InChI | InChI=1S/C12H24N2O/c1-9(2)10(3)12(15)14-7-5-11-4-6-13-8-11/h9-11,13H,4-8H2,1-3H3,(H,14,15) |
| Standard InChI Key | SAKDXORSSGZVAQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C)C(=O)NCCC1CCNC1 |
Introduction
2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide, with the CAS number 1839429-68-3, is a synthetic organic compound notable for its structural complexity and potential biological activity. The compound features a butanamide backbone, methyl groups, and a pyrrolidine ring, contributing to its unique chemical properties. Its molecular formula is CHNO, and it has a molecular weight of approximately 212.33 g/mol.
Synthesis of the Compound
The synthesis of 2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide typically involves multi-step organic synthesis techniques. A general synthetic route may include:
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Formation of the Butanamide Backbone: The initial step often involves the reaction of an appropriate carboxylic acid with an amine under controlled conditions.
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Introduction of Methyl Groups: Methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
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Pyrrolidine Ring Attachment: The final step involves the coupling of the pyrrolidine moiety with the butanamide structure.
These synthetic strategies allow for the customization of the compound's properties for specific research needs.
Biological Activity and Applications
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Neuropharmacology: Potential applications in treating neurological disorders due to its structural similarity to known neuroactive compounds.
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Medicinal Chemistry: As a candidate for drug development, particularly in areas requiring modifications to enhance efficacy or reduce side effects.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide. Below is a comparison table highlighting these compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-Ethyl-N-(2-pyrrolidin-1-yl)butanamide | CHNO | Ethyl group on nitrogen |
| N-[2-(3,4-dimethoxyphenyl)-ethyl]-3-methyl-butanamide | CHNO | Contains methoxy groups |
| N-[2-(4-fluorophenyl)-ethyl]-3-methyl-butanamide | CHFN | Fluorinated aromatic ring |
The uniqueness of 2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide lies in its specific combination of functional groups and structural features that may confer distinct biological properties compared to these similar compounds.
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